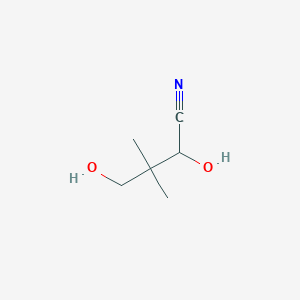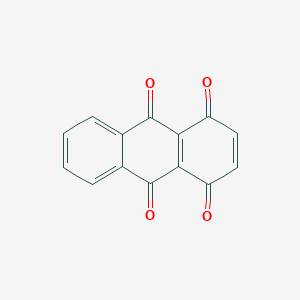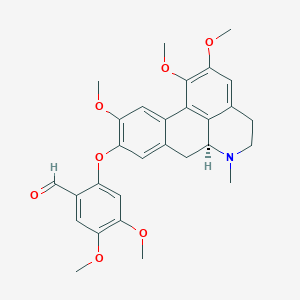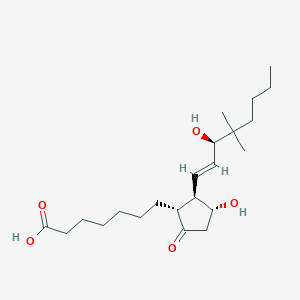![molecular formula C9H13NO B157928 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 138921-06-9](/img/structure/B157928.png)
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, also known as FMAO, is a bicyclic compound that has been studied for its potential use in scientific research. It is a derivative of the natural product tropane, and its unique structure has led to its investigation as a potential tool for studying biological systems.
Mécanisme D'action
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to bind to and modulate the activity of a variety of biological targets. It has been found to act as a competitive inhibitor of the dopamine transporter, as well as a modulator of the activity of GABA-A receptors. Its effects on other biological targets are currently being investigated.
Effets Biochimiques Et Physiologiques
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, and to enhance the activity of GABA-A receptors. It has also been shown to have analgesic and anesthetic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene in scientific research is its unique structure, which allows it to bind to a variety of biological targets. It also has the potential to be used as a tool for studying the structure and function of proteins and enzymes. However, one limitation of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is its relatively low potency compared to other compounds that have been investigated for similar applications.
Orientations Futures
There are a number of potential future directions for research on 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of more potent derivatives of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene that could be used as tools for studying biological systems. Another area of interest is the investigation of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene's effects on other biological targets, such as ion channels and receptors. Additionally, 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene could be investigated for its potential use in the development of new therapies for neurological and psychiatric disorders.
Méthodes De Synthèse
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene can be synthesized from the natural product tropinone, which can be obtained from the leaves of the plant Erythroxylum coca. Tropinone can be converted to 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene through a series of chemical reactions, including reduction and oxidation steps.
Applications De Recherche Scientifique
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been used in a variety of scientific research applications, including studies of neurotransmitter transporters, ion channels, and receptors. It has also been investigated for its potential as a tool for studying the structure and function of proteins and enzymes.
Propriétés
Numéro CAS |
138921-06-9 |
|---|---|
Nom du produit |
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-10-8-3-2-7(6-11)9(10)5-4-8/h2,6,8-9H,3-5H2,1H3 |
Clé InChI |
RBEGGIYZLQOLPC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(=CC2)C=O |
SMILES canonique |
CN1C2CCC1C(=CC2)C=O |
Synonymes |
8-Azabicyclo[3.2.1]oct-2-ene-2-carboxaldehyde, 8-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



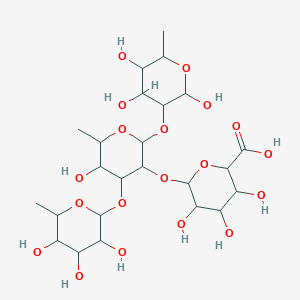
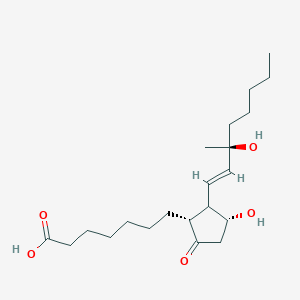
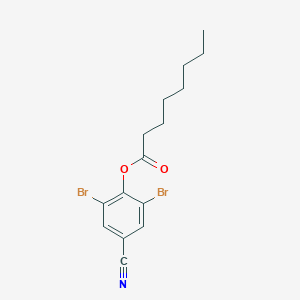
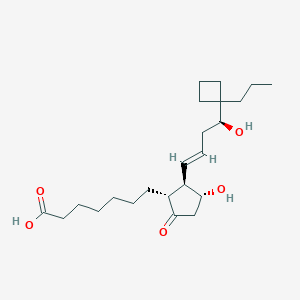
![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)
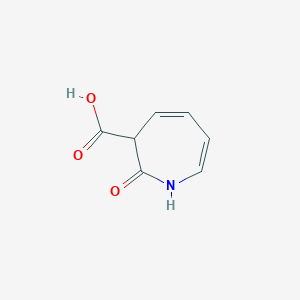
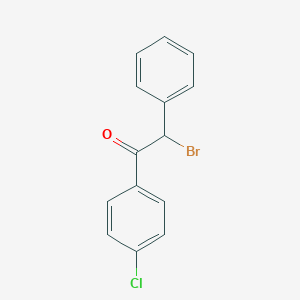
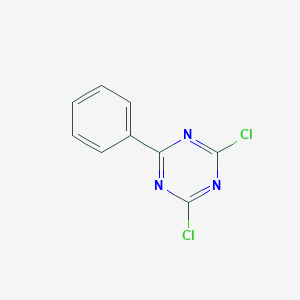
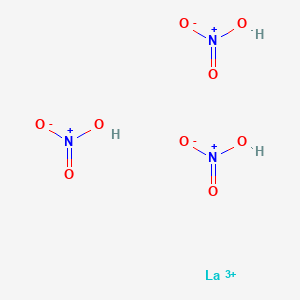
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
